Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate
Overview
Description
Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate is a chemical compound with the molecular formula C8H13NO4 . It is used in research and has a molecular weight of 187.19 .
Synthesis Analysis
This compound can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . The reaction mixture is cooled with ice, and dry ethanol is added slowly to avoid an exothermic reaction .Physical and Chemical Properties Analysis
The compound is stored in a dry environment at 2-8°C . The boiling point is not specified in the sources .Scientific Research Applications
Central Nervous System Activity
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, a derivative closely related to Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate, has been shown to impact the central nervous system. When modified with various chlorinated heterocycles, it generally causes loss of motor control in mice, although it's relatively toxic. This highlights its potential for CNS-related research (Hung, Janowski, & Prager, 1985).
Synthesis of Chiral Compounds
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, an important class of compounds in chemistry. These compounds were synthesized by N-acylating with natural and synthetic phthalimidylamino acids, indicating the versatility of this compound in organic synthesis (Cox, Prager, Svensson, & Taylor, 2003).
Photolytic Studies
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, another closely related compound, has been studied for its photolytic behavior in various solvents. This research provides insights into the photolytic pathways of such compounds, which can be crucial in understanding their stability and reactions under light exposure (Ang & Prager, 1992).
Synthesis of Liquid Crystalline Properties
Research has been conducted on synthesizing 4,5-dihydroisoxazole-5-carboxylate derivatives, demonstrating their potential in studying liquid crystalline properties. These derivatives were synthesized through a [3+2] cycloaddition reaction, showcasing the compound's applicability in material science (Kotian, Kudva N, Lokanatha Rai, & Byrappa, 2016).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-11-7-5-6(9-13-7)8(10)12-4-2/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZEUWBNHVFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=NO1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564290 | |
Record name | Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90088-46-3 | |
Record name | Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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